

An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,5-Bis(trifluoromethyl)benzyl alcohol

Cat. No.: B1349820

[Get Quote](#)

CAS Number: 302911-97-3

This technical guide provides a comprehensive overview of **2,5-Bis(trifluoromethyl)benzyl alcohol**, a fluorinated organic compound of significant interest to researchers and professionals in drug development and materials science. This document details its physicochemical properties, synthesis, spectroscopic data, and applications as a key building block in the synthesis of complex molecules.

Physicochemical Properties

2,5-Bis(trifluoromethyl)benzyl alcohol is a colorless liquid or low-melting solid at room temperature.^{[1][2]} The presence of two trifluoromethyl groups on the benzene ring significantly influences its chemical and physical properties, imparting increased lipophilicity and metabolic stability to molecules that incorporate this moiety.^[2]

A summary of its key physicochemical data is presented in Table 1.

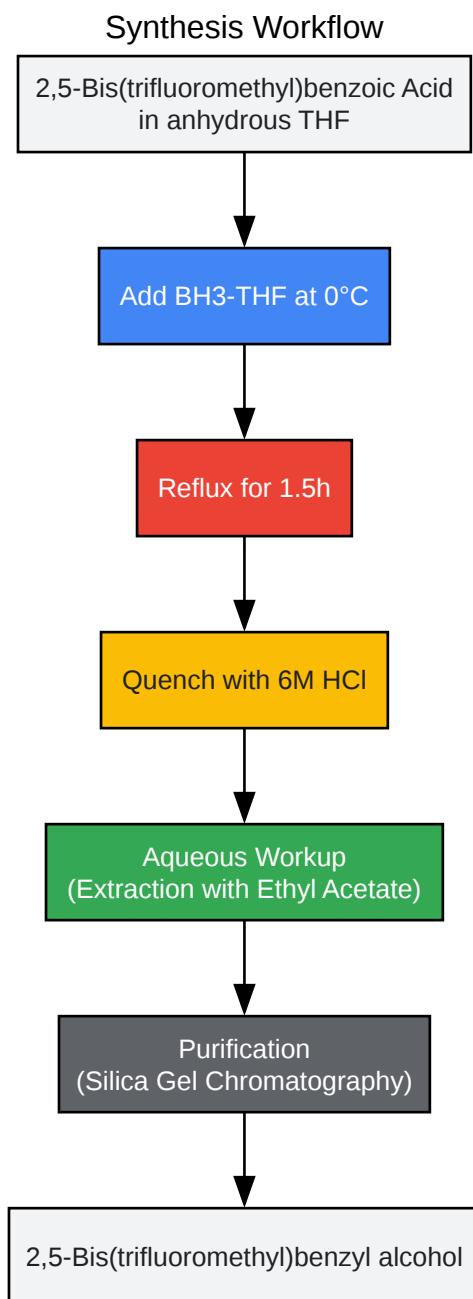
Property	Value	Reference
CAS Number	302911-97-3	[2]
Molecular Formula	C ₉ H ₆ F ₆ O	[2]
Molecular Weight	244.136 g/mol	[2]
Melting Point	34-36 °C	[2]
Boiling Point	196.3 °C at 760 mmHg	[1]
Density	1.433 g/cm ³	[1]
Flash Point	72.5 °C	[1]
LogP	3.21650	[2]

Synthesis

The synthesis of **2,5-Bis(trifluoromethyl)benzyl alcohol** typically involves the reduction of the corresponding carboxylic acid, 2,5-bis(trifluoromethyl)benzoic acid. While specific literature for the 2,5-isomer is not readily available, a general and robust method involves the use of a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).

Experimental Protocol: Reduction of 2,5-Bis(trifluoromethyl)benzoic Acid

This protocol is adapted from established procedures for the synthesis of related trifluoromethylated benzyl alcohols.[\[3\]](#)


Materials:

- 2,5-Bis(trifluoromethyl)benzoic acid
- Borane-tetrahydrofuran complex (1M solution in THF)
- Anhydrous tetrahydrofuran (THF)
- 6M Hydrochloric acid (HCl)

- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO_4)
- Nitrogen gas (inert atmosphere)

Procedure:

- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 2,5-bis(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF.
- Cool the stirred solution to 0 °C in an ice bath.
- Slowly add the borane-tetrahydrofuran complex (2.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1.5 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and slowly add 6M HCl to quench the excess reducing agent until gas evolution ceases.
- Add water to the flask and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude **2,5-Bis(trifluoromethyl)benzyl alcohol**.
- The product can be further purified by silica gel column chromatography if necessary.

[Click to download full resolution via product page](#)

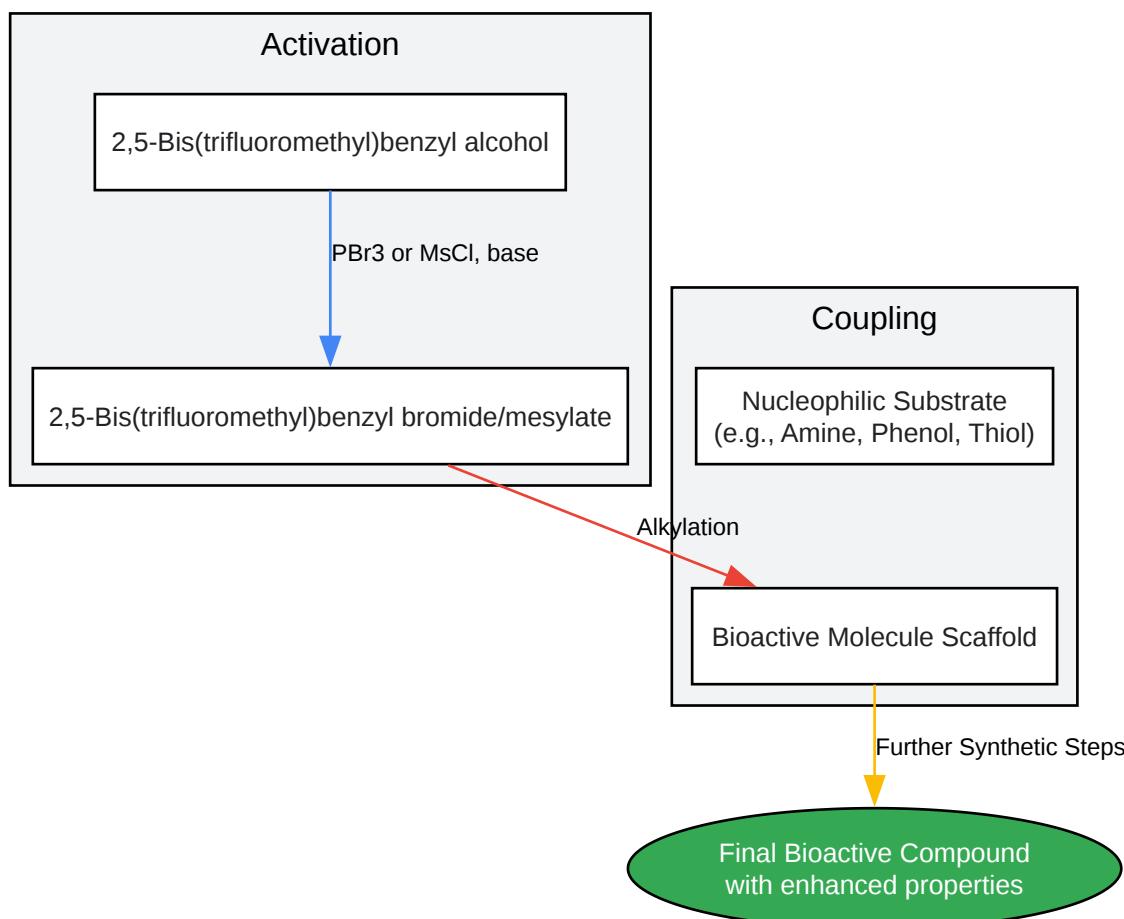
Figure 1. Synthesis workflow for **2,5-Bis(trifluoromethyl)benzyl alcohol**.

Spectroscopic Data

The structural confirmation of **2,5-Bis(trifluoromethyl)benzyl alcohol** is achieved through standard spectroscopic techniques.

Technique	Key Features
¹ H NMR	Expected signals for the aromatic protons, the methylene protons of the CH ₂ OH group, and the hydroxyl proton. The aromatic signals will show splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.
¹³ C NMR	Resonances for the aromatic carbons, the methylene carbon, and the two trifluoromethyl carbons. The CF ₃ signals will appear as quartets due to C-F coupling.
FTIR	Characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm ⁻¹), C-H stretches of the aromatic and methylene groups (~3000-2850 cm ⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm ⁻¹), and strong C-F stretching bands (~1350-1100 cm ⁻¹).
Mass Spectrometry	The molecular ion peak (M ⁺) is expected at m/z = 244. The fragmentation pattern would likely show the loss of water and other characteristic fragments.

Applications in Drug Development and Research


2,5-Bis(trifluoromethyl)benzyl alcohol is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl groups are known to enhance several properties of drug candidates, including:

- **Metabolic Stability:** The strong carbon-fluorine bonds are resistant to metabolic degradation, increasing the half-life of the drug.
- **Lipophilicity:** The CF₃ groups increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

- Binding Affinity: The electron-withdrawing nature of the CF_3 groups can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

This alcohol can be used as a precursor to introduce the 2,5-bis(trifluoromethyl)benzyl moiety into a larger molecule. This is often achieved by converting the alcohol to a more reactive electrophile, such as a benzyl bromide or mesylate, which can then be used in alkylation reactions.

Role as a Synthetic Intermediate

[Click to download full resolution via product page](#)

Figure 2. Logical relationship of **2,5-bis(trifluoromethyl)benzyl alcohol** as a key building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349820#2-5-bis-trifluoromethyl-benzyl-alcohol-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com